XEN907

Übersicht

Beschreibung

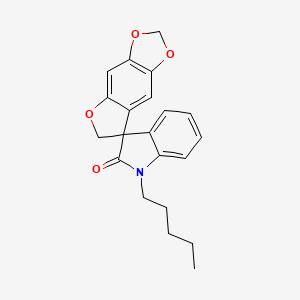

XEN907 ist eine neuartige pentacyclische Spirooxindol-Verbindung, die als Blocker des spannungsgesteuerten Natriumkanals vom Subtyp NaV1.7 wirkt. Diese Verbindung hat in vitro eine hohe Wirksamkeit gezeigt und wurde für ihre potenzielle Verwendung zur Behandlung von Schmerzzuständen untersucht, insbesondere im Zusammenhang mit entzündungsbedingten und neuropathischen Schmerzen .

Vorbereitungsmethoden

Die Synthese von XEN907 beinhaltet eine Strategie zur Gerüstversteifung, ausgehend von einem Oxindol, das durch Hochdurchsatzscreening identifiziert wurde. Die synthetische Route umfasst die Optimierung der Oxindol-C-3- und N-1-Substituenten, die zu einem vereinfachten Analogon mit erhöhter Wirksamkeit führt. Die endgültige Verbindung, this compound, wird durch eine Reihe von chemischen Reaktionen erhalten, die die Bildung einer Spirooxindol-Struktur beinhalten .

Analyse Chemischer Reaktionen

Chemical Reactions and Interactions

-

Interaction with NaV1.7 Channel:

-

XEN907 binds within the central cavity of the NaV1.7 channel, blocking ion permeation .

-

It directly induces an α- to π-helix transition in the DIV-S6 helix of the NaV1.7 channel. This transition tightens the fast inactivation gate .

-

Electrophysiological studies have demonstrated that this compound stabilizes the NaV1.7 channel in the inactivated state and delays recovery from inactivation .

-

-

Structural Studies:

Cryo-EM structures of the human NaV1.7/β1/β2 complex with this compound have been determined . These structures elucidate the specific binding sites and the mechanism by which this compound modulates the channel .

Structural Data of NaV Channels

The table below lists the ligands and PDB codes for structural data of NaV channels :

| Site | Protein | Ligands | PDB code |

|---|---|---|---|

| E | Na v1.2 | KIIIA | 6J8E |

| S | Na vPaS | TTX | 6A95 |

| Na vPaS | STX | 6A91 | |

| Na v1.7 | TTX | 6J8I, 6J8J, 7W9M | |

| Na v1.7 | STX | 6J8G, 6J8H, 7W9P, 7W9T | |

| Na v1.6 | 4,9-anhydro-TTX | 8GZ2 | |

| C | Na v1.5 | Quinidine UC(1,3,4) | 6LQA |

| rNa v1.5 | Flecainide CC(2,3) | 6UZ0 | |

| Na v1.7 | LCM-1 UC(1,4) | 8S9B | |

| Na v1.7 | IN2 UC(1,3,4) | 7XMF | |

| Na v1.7 | RLZ UC(4) | 8THG | |

| Na v1.7 | LTG-1 UC(3,4) | 8THH | |

| rNa v1.5 | Propafenone CC(1,4) | 7FBS | |

| I | Na v1.7 | CBD-1 | 8G1A |

| BIG | Na v1.7 | BPV | 8I5B |

| Na v1.7 | LCM-2 | 8S9B | |

| Na v1.7 | CBZ | 8S9C | |

| Na v1.7 | LTG-2 | 8THH | |

| F1 | Na v1.3 | BLA | 7W77 |

| NaChBac-Na v1.7VSD II | HWTX-IV | 6W6O | |

| Na vAb-Na v1.7VSD II | ProTX-II | 6N4I, 6N4Q, 6N4R | |

| Na vAb-Na v1.7VSD II | M3-HWTX-IV | 7K48 | |

| Na v1.7 | ProTX-II-2 | 6J8I, 6J8J, 7W9M | |

| Na vPaS-Na v1.7VSD IV | AaH2–1 | 6NT4 | |

| rNa v1.5 | LqhIII | 7K18 | |

| Na v1.7 | PF-05089771 | 8I5G | |

| Na v1.3 | ICA-121431 | 7W7F | |

| Na vAb-Na v1.7VSD IV | GX-936 | 5EK0 | |

| Na vPaS-Na v1.7VSD IV | GNE-3565 | 8F0R | |

| Na vPaS-Na v1.7VSD IV | GDC-0310 | 8F0Q | |

| Na vPaS-Na v1.7VSD IV | GNE-9296 | 8F0S | |

| Na vPaS-Na v1.7VSD IV | GNE-1305 | 8F0P | |

| Na v1.7 | ProTX-II-3 | 7W9M | |

| Na vPaS-Na v1.7VSD IV | AaH2–2 | 6NT4 |

Related Research

An unexpected Michael addition-inspired ring-opening/closure cascade reaction of 3-hydroxyoxindoles with coumarin-3-carboxylates has been reported as a method to assemble dihydrobenzofuran spirooxindoles, and represents an example of 3-hydroxyoxindoles serving as a C1 synthon .

Wissenschaftliche Forschungsanwendungen

Structural Insights

Recent studies utilizing cryo-electron microscopy (cryo-EM) have elucidated the binding mechanisms of XEN907 at high resolution. These studies revealed that this compound induces a transition from an alpha-helix to a pi-helix conformation in the S6 helix of NaV1.7, which is associated with prolonged channel inactivation and reduced excitability of sensory neurons .

Pain Disorders Targeted

This compound has been investigated for its efficacy in treating various pain conditions, including:

- Chronic Pain : Given that approximately 20% of the population suffers from chronic pain, this compound represents a promising candidate for developing non-addictive analgesics .

- Inherited Pain Disorders : Mutations in NaV1.7 are linked to several inherited pain syndromes, making this compound a potential therapeutic option for these conditions .

Clinical Development

This compound has progressed into clinical trials aimed at evaluating its safety and efficacy in humans. The focus is primarily on chronic pain conditions where traditional analgesics have failed or pose significant risks of addiction .

Comparative Analysis with Other NaV1.7 Inhibitors

| Compound | Mechanism of Action | Stage of Development | Target Pain Conditions |

|---|---|---|---|

| This compound | Blocks NaV1.7, stabilizes inactivated state | Clinical Trials | Chronic pain, inherited pain disorders |

| TC-N1752 | Similar mechanism; alters S6 helix conformation | Preclinical | Chronic pain |

| NaV1.7-IN2 | Pore blocker without conformational change | Preclinical | Chronic pain |

Case Study 1: Efficacy in Diabetic Neuropathy

In a recent clinical trial, patients with diabetic peripheral neuropathy were administered this compound to assess its effectiveness compared to placebo treatments. Preliminary results indicated a significant reduction in pain scores among patients receiving this compound, highlighting its potential as an effective analgesic for neuropathic pain .

Case Study 2: Safety Profile Assessment

Another study focused on evaluating the safety profile of this compound during early-phase clinical trials. Participants reported minimal adverse effects, primarily mild gastrointestinal disturbances, suggesting that this compound may offer a favorable safety profile compared to traditional opioids and non-steroidal anti-inflammatory drugs (NSAIDs) .

Wirkmechanismus

XEN907 exerts its effects by blocking the NaV1.7 sodium channel, which plays a crucial role in the transmission of pain signals. The compound binds to the central cavity of the channel, causing a transition from α-helix to π-helix in the S6 segment, which tightens the fast inactivation gate. This action stabilizes the channel in its inactivated state and delays recovery from inactivation, thereby reducing pain sensation .

Vergleich Mit ähnlichen Verbindungen

XEN907 wird mit anderen Spirooxindol-Blockern von NaV1.7, wie TC-N1752 und NaV1.7-IN2, verglichen. Diese Verbindungen teilen sich ähnliche Wirkmechanismen, unterscheiden sich jedoch in ihren Bindungsstellen und ihren Auswirkungen auf die Konformation des Kanals. This compound ist einzigartig in seiner Fähigkeit, eine spezifische Konformationsänderung im S6-Segment zu bewirken, was es zu einem vielversprechenden Kandidaten für die weitere Optimierung macht .

Ähnliche Verbindungen umfassen:

TC-N1752: Ein weiterer Spirooxindol-Blocker von NaV1.7 mit einem anderen Bindungsmechanismus.

NaV1.7-IN2: Ein Porenblocker, der keine Konformationsänderungen im Kanal verursacht.

Biologische Aktivität

XEN907 is a novel compound classified as a spirooxindole blocker targeting the voltage-gated sodium channel NaV1.7, which plays a crucial role in pain signaling. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in pain models, and implications for therapeutic use.

This compound inhibits NaV1.7 by stabilizing the channel in an inactivated state, which delays its recovery from inactivation. This action effectively reduces the excitability of sensory neurons, thereby mitigating pain transmission. Electrophysiological studies demonstrate that this compound exhibits a significant increase in potency compared to other compounds targeting NaV1.7, such as TC-N1752 .

Efficacy in Pain Models

This compound has been evaluated in various preclinical models to assess its antinociceptive properties:

- Model of Neuropathic Pain : In rodent models of neuropathic pain, this compound demonstrated a dose-dependent reduction in mechanical allodynia and thermal hyperalgesia, indicating its potential for treating chronic pain conditions .

- Postherpetic Neuralgia : Clinical trials have shown promising results for this compound in reducing pain associated with postherpetic neuralgia, with significant improvements reported in patient-reported outcomes .

Case Study 1: Chronic Pain Management

A study involving patients with chronic pain conditions assessed the effectiveness of this compound as an adjunct therapy. Patients receiving this compound reported a substantial decrease in pain levels compared to those on standard treatment alone. The results indicated that this compound could enhance the efficacy of existing analgesics by targeting the underlying mechanisms of pain at the NaV1.7 level .

Case Study 2: Erythromelalgia

Erythromelalgia, characterized by episodes of burning pain and redness, has been linked to mutations in NaV1.7. A patient cohort treated with this compound exhibited a marked reduction in symptom severity and frequency of attacks, suggesting that modulation of NaV1.7 can provide therapeutic benefits for genetically predisposed individuals .

Comparative Analysis of Related Compounds

| Compound | Mechanism | Potency (IC50) | Clinical Status |

|---|---|---|---|

| This compound | NaV1.7 blocker | ~10 nM | Phase II trials ongoing |

| TC-N1752 | NaV1.7 blocker | ~100 nM | Preclinical |

| PF-05089771 | NaV1.7 modulator | ~50 nM | Phase II trials completed |

Eigenschaften

IUPAC Name |

1'-pentylspiro[6H-furo[2,3-f][1,3]benzodioxole-7,3'-indole]-2'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-2-3-6-9-22-16-8-5-4-7-14(16)21(20(22)23)12-24-17-11-19-18(10-15(17)21)25-13-26-19/h4-5,7-8,10-11H,2-3,6,9,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMRUZIIERITEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2C3(C1=O)COC4=CC5=C(C=C34)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.